molecular formula C15H17NO3S B1617452 N-ethyl-4-methoxy-N-phenylbenzenesulfonamide CAS No. 5343-90-8

N-ethyl-4-methoxy-N-phenylbenzenesulfonamide

Cat. No.: B1617452
CAS No.: 5343-90-8
M. Wt: 291.4 g/mol
InChI Key: DGFOMHVGOYEGRR-UHFFFAOYSA-N
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Description

N-ethyl-4-methoxy-N-phenylbenzenesulfonamide: is an organic compound with the molecular formula C15H17NO3S and a molecular weight of 291.37 g/mol . It is characterized by the presence of an ethyl group, a methoxy group, and a phenyl group attached to a benzenesulfonamide core. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-4-methoxy-N-phenylbenzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with N-ethyl-N-phenylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-ethyl-4-methoxy-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-ethyl-4-methoxy-N-phenylbenzenesulfonamide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It can act as a ligand in binding studies .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of N-ethyl-4-methoxy-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the nature of the interaction .

Comparison with Similar Compounds

  • N-methyl-4-methoxy-N-phenylbenzenesulfonamide
  • N-ethyl-4-hydroxy-N-phenylbenzenesulfonamide
  • N-ethyl-4-methoxy-N-tolylbenzenesulfonamide

Comparison: N-ethyl-4-methoxy-N-phenylbenzenesulfonamide is unique due to the presence of both an ethyl group and a methoxy group, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable tool in research and industrial applications .

Properties

IUPAC Name

N-ethyl-4-methoxy-N-phenylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-3-16(13-7-5-4-6-8-13)20(17,18)15-11-9-14(19-2)10-12-15/h4-12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFOMHVGOYEGRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20349928
Record name N-ethyl-4-methoxy-N-phenylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5343-90-8
Record name N-ethyl-4-methoxy-N-phenylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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